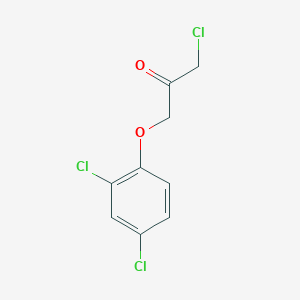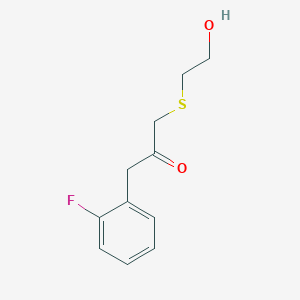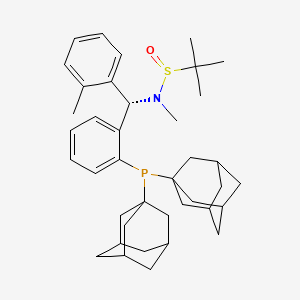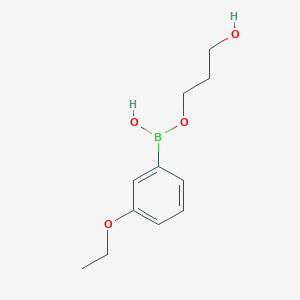
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyphenylboronic acid-1,3-propanediol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its ability to form stable cyclic esters with diols, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyphenylboronic acid-1,3-propanediol ester typically involves the reaction of 3-ethoxyphenylboronic acid with 1,3-propanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is typically performed under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Ethoxyphenylboronic acid-1,3-propanediol ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyphenylboronic acid-1,3-propanediol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester back to the parent alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxyphenylboronic acid.
Reduction: 3-Ethoxyphenol and 1,3-propanediol.
Substitution: Various substituted phenylboronic esters depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyphenylboronic acid-1,3-propanediol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Ethoxyphenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a protective group in organic synthesis. The boronic ester group can be selectively cleaved under mild conditions, allowing for the controlled release of the parent compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid-1,3-propanediol ester
- 3-Propoxyphenylboronic acid-1,3-propanediol ester
- 3-Butoxyphenylboronic acid-1,3-propanediol ester
Uniqueness
3-Ethoxyphenylboronic acid-1,3-propanediol ester is unique due to its ethoxy group, which provides distinct reactivity and stability compared to other similar compounds. The ethoxy group influences the electronic properties of the boronic ester, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H17BO4 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
(3-ethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-15-11-6-3-5-10(9-11)12(14)16-8-4-7-13/h3,5-6,9,13-14H,2,4,7-8H2,1H3 |
InChI Key |
RYOJKNSMGDPRGR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC)(O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


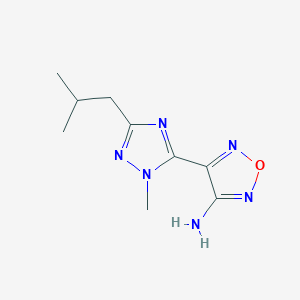
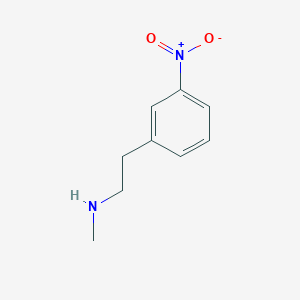


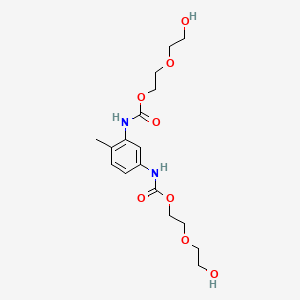
![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)

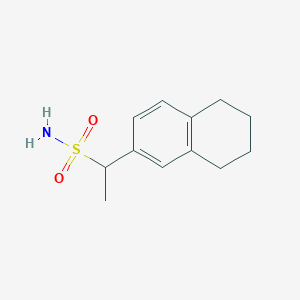
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13642888.png)
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
